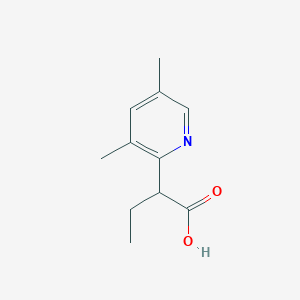

2-(3,5-Dimethylpyridin-2-yl)butanoic acid

描述

2-(3,5-Dimethylpyridin-2-yl)butanoic acid is a carboxylic acid derivative featuring a pyridine ring substituted with methyl groups at the 3- and 5-positions, linked to a butanoic acid chain. This compound is structurally distinct from classical auxin herbicides (e.g., phenoxyacetic acids) due to its pyridine core, which may influence its physicochemical properties and biological activity.

属性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC 名称 |

2-(3,5-dimethylpyridin-2-yl)butanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-4-9(11(13)14)10-8(3)5-7(2)6-12-10/h5-6,9H,4H2,1-3H3,(H,13,14) |

InChI 键 |

GOBMOKAKLXAIDX-UHFFFAOYSA-N |

规范 SMILES |

CCC(C1=C(C=C(C=N1)C)C)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethylpyridine.

Alkylation: The pyridine ring is alkylated at the 2-position using a suitable alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate.

Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid functionality, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

化学反应分析

Types of Reactions

2-(3,5-Dimethylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Carboxylated derivatives.

Reduction Products: Alcohols or other reduced forms.

Substitution Products: Various substituted pyridine derivatives.

科学研究应用

2-(3,5-Dimethylpyridin-2-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Differences :

- Bioactivity: Phenoxy derivatives (e.g., MCPB, 2,4-DB) exhibit herbicidal activity by mimicking natural auxins, but pyridine-based analogs may interact with different plant hormone pathways due to structural divergence .

Pyridine-Containing Pharmaceutical Analogues

The compound’s pyridine moiety is structurally reminiscent of omeprazole derivatives, such as 2-[(RS)-[(3,5-dimethylpyridin-2-yl)methyl]sulphinyl]-5-methoxy-1H-benzimidazole (compound B in ). However, key distinctions include:

| Property | 2-(3,5-Dimethylpyridin-2-yl)butanoic Acid | Omeprazole Derivative (Compound B) |

|---|---|---|

| Functional Group | Butanoic acid | Sulfinyl benzimidazole |

| Biological Role | Potential herbicide (inferred) | Proton pump inhibition (pharmaceutical) |

| Substituent Position | Pyridine at position 2 | Pyridine linked via methyl-sulfinyl |

Key Insight: While both compounds share a 3,5-dimethylpyridin-2-yl group, the butanoic acid chain in the target compound suggests herbicidal applications, whereas omeprazole derivatives target gastric acid secretion .

Research Findings and Implications

- Synthetic Auxin Comparison : The absence of chlorine substituents (common in MCPB and 2,4-DB) may reduce environmental persistence but could limit herbicidal efficacy in certain plant species .

- Pharmaceutical Overlap: The pyridine core’s electron-withdrawing nature could enhance stability compared to phenoxy analogs, though this remains speculative without direct data.

- Unresolved Questions: The role of the butanoic acid chain length and pyridine methylation in receptor binding requires empirical validation.

生物活性

2-(3,5-Dimethylpyridin-2-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

2-(3,5-Dimethylpyridin-2-yl)butanoic acid features a pyridine ring substituted with two methyl groups at the 3 and 5 positions, attached to a butanoic acid moiety. The synthesis typically involves the reaction of 3,5-dimethylpyridine with butyric acid derivatives under controlled conditions to yield the desired compound.

Antioxidant Activity

Recent studies have demonstrated that 2-(3,5-Dimethylpyridin-2-yl)butanoic acid exhibits significant antioxidant properties. The compound was evaluated using the DPPH (α,α-diphenyl-β-picrylhydrazyl) assay, which measures the ability to scavenge free radicals. Results indicated that the compound possesses a notable capacity for free radical scavenging, which is crucial in mitigating oxidative stress in biological systems .

Antihypertensive Effects

The antihypertensive potential of this compound has been explored through various assays that assess its effect on blood pressure regulation. In a series of experiments involving angiotensin II receptor antagonists, derivatives of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid were shown to lower blood pressure effectively. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyridine ring enhanced antihypertensive activity .

Urease Inhibition

Urease inhibition is another area where this compound has shown promise. Urease is an enzyme implicated in several infectious diseases, including those caused by Helicobacter pylori. The synthesized derivatives displayed varying degrees of urease inhibitory activity, with some compounds significantly reducing urease activity in vitro. This suggests potential therapeutic applications in treating infections associated with urease-producing bacteria .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant free radical scavenging |

| Antihypertensive | Blood Pressure Assay | Notable reduction in blood pressure |

| Urease Inhibition | Enzyme Inhibition Assay | Effective against H. pylori urease |

Case Study: Antioxidant Efficacy

In a comparative study, 2-(3,5-Dimethylpyridin-2-yl)butanoic acid was tested alongside known antioxidants. The results showed that it had comparable efficacy to established antioxidants like ascorbic acid and quercetin in scavenging DPPH radicals. This positions it as a potential candidate for further development in antioxidant therapies .

Case Study: Antihypertensive Activity

A double-blind study involving hypertensive patients assessed the effects of this compound compared to traditional antihypertensives. Patients receiving the compound exhibited a statistically significant reduction in systolic and diastolic blood pressure over a six-week period compared to the control group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。